Octahydro-1h-isoindol-4-ol
Overview
Description
Octahydro-1H-isoindol-4-ol is a chemical compound with the molecular formula C8H15NO It is a derivative of isoindole, characterized by a fully saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-4-ol typically involves the hydrogenation of isoindole derivatives under high pressure and the presence of a platinum catalyst. This method ensures the complete saturation of the ring system, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-isoindol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming isoindolinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Isoindolinone derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
Octahydro-1H-isoindol-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Octahydro-1H-isoindol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Isoindoline: A fully saturated derivative of isoindole, similar in structure but lacking the hydroxyl group.
Isoindolinone: An oxidized form of isoindole with a carbonyl group instead of a hydroxyl group.
Indoline: A related compound with a partially saturated ring system.
Uniqueness: Octahydro-1H-isoindol-4-ol is unique due to its fully saturated ring system and the presence of a hydroxyl group. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHMFVRVHASKGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C(C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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